molecular formula C11H15NO2 B310373 2-ethoxy-N-(3-methylphenyl)acetamide

2-ethoxy-N-(3-methylphenyl)acetamide

Cat. No.: B310373
M. Wt: 193.24 g/mol
InChI Key: PCSZDPZVICGHRK-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(3-methylphenyl)acetamide is an aromatic acetamide derivative characterized by an ethoxy (–OCH₂CH₃) group at the 2-position of the acetamide backbone and a meta-methyl (–CH₃) substituent on the phenyl ring. This compound belongs to the N-arylacetamide family, a class of molecules widely studied for their structural diversity and applications in medicinal chemistry, agrochemicals, and materials science. The ethoxy group imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-ethoxy-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-3-14-8-11(13)12-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,12,13)

InChI Key

PCSZDPZVICGHRK-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=CC(=C1)C

Canonical SMILES

CCOCC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison:

N-(3-Methylphenyl)-2,2,2-trichloro-acetamide ()

2-Chloro-N-(3-methylphenyl)acetamide ()

2-Cyano-N-(3-methylphenyl)acetamide ()

2-Ethoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide ()

Substituent Impact on Geometry and Bonding:
  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent (in 2-chloro-N-(3-methylphenyl)acetamide) introduces strong electron-withdrawing effects, leading to a syn-conformation of the N–H bond relative to the meta-methyl group in the solid state. This contrasts with the anti-conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) . This group’s bulkiness may also influence packing efficiency in crystals compared to smaller substituents like chloro or cyano. Cyano substituents (–CN, as in 2-cyano-N-(3-methylphenyl)acetamide) are strongly electron-withdrawing and polar, enhancing intermolecular dipole interactions but reducing solubility in nonpolar solvents .
Hydrogen Bonding and Crystal Packing:
  • 2-Chloro-N-(3-methylphenyl)acetamide forms infinite diagonal chains via dual N–H⋯O hydrogen bonds in the bc plane .

Physical Properties

Melting Points and Solubility:

Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Density (g/cm³)
N-(3-Methylphenyl)acetamide –H (parent) 65.00–167.67* 149.18–214.06* 1.07–1.54*
2-Chloro-N-(3-methylphenyl)acetamide –Cl Not reported 198.65 Not reported
2-Ethoxy-N-(3-methylphenyl)acetamide –OCH₂CH₃ Not reported 207.27† Not reported
2-Cyano-N-(3-methylphenyl)acetamide –CN Not reported 174.20 Not reported

*Data from (range includes other N-arylacetamides). †Calculated from molecular formula C₁₁H₁₅NO₂.

  • The ethoxy group likely increases molecular weight and boiling point compared to chloro or cyano analogs. Its polar nature may enhance solubility in organic solvents relative to nonpolar methyl or chloro derivatives.

Anti-Inflammatory Activity:

  • This compound demonstrates significant anti-inflammatory activity, outperforming diclofenac sodium by 1.28-fold in formalin-induced rat edema models. This activity is hypothesized to arise from cyclooxygenase-2 (COX-2) inhibition .
  • Chloro-substituted analogs (e.g., 2-chloro-N-(3-methylphenyl)acetamide) lack reported anti-inflammatory data but are studied for their solid-state geometries rather than bioactivity .

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